molecular formula C26H26Cl2N6O3 B11032767 2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

Cat. No.: B11032767
M. Wt: 541.4 g/mol
InChI Key: DJQWQJLPJMXGRQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a dichlorophenoxy group, a dimethylpyrimidinyl group, and a methoxyindolyl group

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves multiple steps:

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide can be compared with other similar compounds:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a simpler structure.

    4,6-Dimethylpyrimidin-2-amine: A precursor in the synthesis of various pharmaceuticals.

    2-(5-Methoxy-1H-indol-3-yl)ethylamine:

Properties

Molecular Formula

C26H26Cl2N6O3

Molecular Weight

541.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide

InChI

InChI=1S/C26H26Cl2N6O3/c1-15-10-16(2)32-26(31-15)34-25(33-24(35)14-37-23-7-4-18(27)11-21(23)28)29-9-8-17-13-30-22-6-5-19(36-3)12-20(17)22/h4-7,10-13,30H,8-9,14H2,1-3H3,(H2,29,31,32,33,34,35)

InChI Key

DJQWQJLPJMXGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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